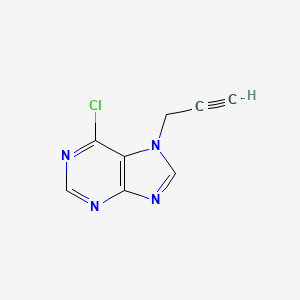![molecular formula C8H19Cl2FN2 B6164008 [(4-fluoropiperidin-4-yl)methyl]dimethylamine dihydrochloride CAS No. 2306264-65-1](/img/no-structure.png)
[(4-fluoropiperidin-4-yl)methyl]dimethylamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [(4-fluoropiperidin-4-yl)methyl]dimethylamine dihydrochloride is a chemical with the CAS Number: 2306264-65-1 . It has a molecular weight of 233.16 and its IUPAC name is 1-(4-fluoropiperidin-4-yl)-N,N-dimethylmethanamine dihydrochloride . The compound is typically stored at room temperature and is available in powder form .
Physical and Chemical Properties Analysis
The compoundThis compound is a powder that is stored at room temperature . The compound has a molecular weight of 233.16 .
Wissenschaftliche Forschungsanwendungen
Fluorochrome Applications in Microbial Studies
Fluorochromes like 3,6-bis[dimethylamino]acridinium chloride (acridine orange) and 4',6-diamidino-2-phenylindole (DAPI) have been extensively used for the direct enumeration of bacteria in environmental samples. The use of these fluorochromes in staining followed by epifluorescent microscopic direct counts is a standard method for estimating total bacterial abundances, highlighting the significance of fluorinated compounds in microbial research (Kepner & Pratt, 1994).
Amyloid Imaging in Alzheimer's Disease
The development of amyloid imaging ligands, including fluorinated compounds, for measuring amyloid in vivo in the brain of patients with Alzheimer's disease represents a significant application in neurological research. Compounds like [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP) and others have been studied for their potential in early detection and evaluation of therapies for Alzheimer's disease (Nordberg, 2007).
Fluorescent Chemosensors
4-Methyl-2,6-diformylphenol (DFP) based compounds, which include fluorinated elements, have been developed as chemosensors for detecting metal ions, anions, and neutral molecules. The high selectivity and sensitivity of these DFP-based chemosensors underscore the utility of fluorinated compounds in chemical sensing applications (Roy, 2021).
Clinical PET Research in Gliomas
In clinical PET studies for gliomas, fluorinated compounds like amino acid tracers have been used for targeting biopsies, therapy planning, and monitoring, as well as outcome markers in clinical trials. This highlights the application of fluorinated compounds in cancer research and therapy planning (Herholz, 2017).
Safety and Hazards
The safety information available indicates that this compound has some hazards associated with it. The GHS pictograms indicate a signal word of "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . There are also several precautionary statements provided .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for [(4-fluoropiperidin-4-yl)methyl]dimethylamine dihydrochloride involves the reaction of 4-fluoropiperidine with formaldehyde and dimethylamine followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "4-fluoropiperidine", "formaldehyde", "dimethylamine", "hydrochloric acid" ], "Reaction": [ "4-fluoropiperidine is reacted with formaldehyde and dimethylamine in the presence of a catalyst such as para-toluenesulfonic acid to form [(4-fluoropiperidin-4-yl)methyl]dimethylamine.", "The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of [(4-fluoropiperidin-4-yl)methyl]dimethylamine." ] } | |
CAS-Nummer |
2306264-65-1 |
Molekularformel |
C8H19Cl2FN2 |
Molekulargewicht |
233.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



